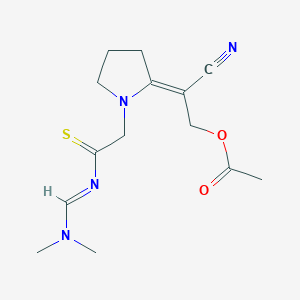
2-Acetyl-1-benzofuran-3-yl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Acetylbenzofuran-3-yl acetate is a chemical compound belonging to the benzofuran family. . The structure of 2-Acetylbenzofuran-3-yl acetate consists of a benzofuran ring with an acetyl group at the 2-position and an acetate group at the 3-position.
Preparation Methods
The synthesis of 2-Acetylbenzofuran-3-yl acetate can be achieved through several methods. One common synthetic route involves the acylation of 2-hydroxyacetophenone with acetic anhydride in the presence of a catalyst such as sulfuric acid . The reaction conditions typically include heating the mixture to a specific temperature to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
2-Acetylbenzofuran-3-yl acetate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For example, it can react with halogens such as chlorine or bromine to form halogenated derivatives . Common reagents used in these reactions include sulfuryl chloride and phenyltrimethylammonium tribromide. The major products formed from these reactions are halogenated acetylbenzofuran derivatives, which can be further utilized in different chemical processes.
Scientific Research Applications
2-Acetylbenzofuran-3-yl acetate has several scientific research applications due to its unique chemical structure and properties. In chemistry, it is used as a building block for the synthesis of more complex benzofuran derivatives . In biology and medicine, benzofuran compounds, including 2-Acetylbenzofuran-3-yl acetate, have shown potential as anti-tumor, antibacterial, and antiviral agents . These compounds are also being explored for their antioxidant properties and potential use in treating various diseases.
Mechanism of Action
The mechanism of action of 2-Acetylbenzofuran-3-yl acetate involves its interaction with specific molecular targets and pathways. Benzofuran compounds are known to exert their effects through various mechanisms, including inhibition of enzymes, modulation of signaling pathways, and interaction with cellular receptors . The exact molecular targets and pathways involved in the action of 2-Acetylbenzofuran-3-yl acetate may vary depending on its specific application and the biological system being studied.
Comparison with Similar Compounds
2-Acetylbenzofuran-3-yl acetate can be compared with other similar benzofuran compounds, such as 2-acetylbenzofuran and 3-acetylbenzofuran. These compounds share a similar core structure but differ in the position and type of substituents attached to the benzofuran ring . The uniqueness of 2-Acetylbenzofuran-3-yl acetate lies in its specific substitution pattern, which may confer distinct chemical and biological properties compared to other benzofuran derivatives.
Properties
CAS No. |
61153-34-2 |
|---|---|
Molecular Formula |
C12H10O4 |
Molecular Weight |
218.20 g/mol |
IUPAC Name |
(2-acetyl-1-benzofuran-3-yl) acetate |
InChI |
InChI=1S/C12H10O4/c1-7(13)11-12(15-8(2)14)9-5-3-4-6-10(9)16-11/h3-6H,1-2H3 |
InChI Key |
YFZSGZXUZYGURJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C2=CC=CC=C2O1)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



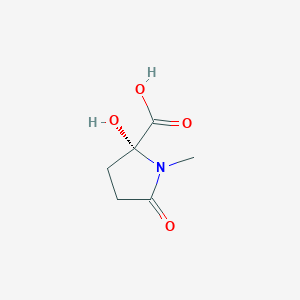
![2-(Difluoromethyl)benzo[d]oxazole-7-acrylic acid](/img/structure/B15209400.png)

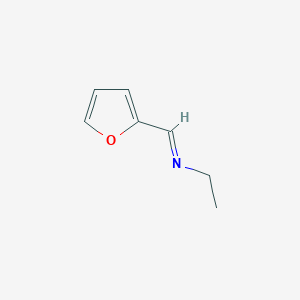
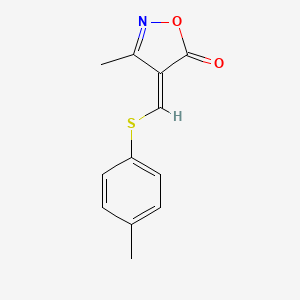
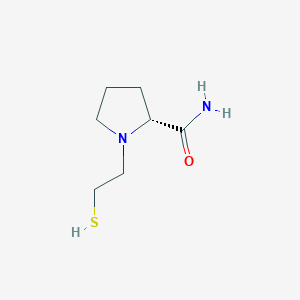

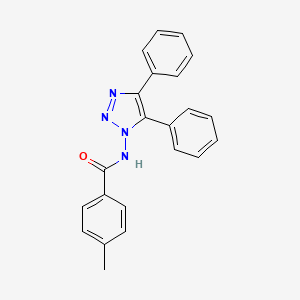
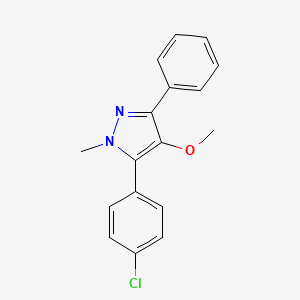
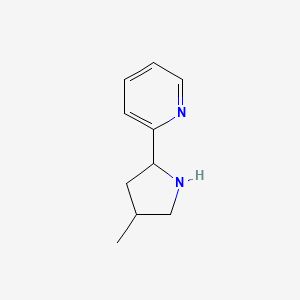
![3,7-Dimethyl-7H-pyrrolo[2,3-b]pyridine](/img/structure/B15209460.png)

